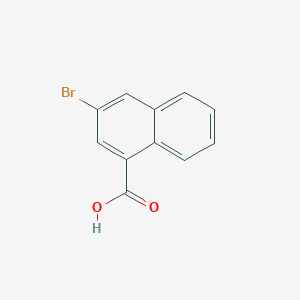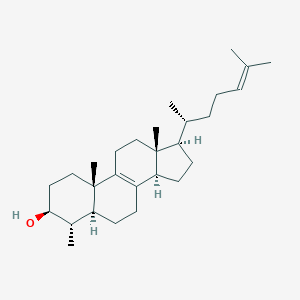
4alpha-Methylzymosterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4alpha-Methylzymosterol is a sterol compound that is found in certain types of fungi and plants. It is an important intermediate in the biosynthesis of ergosterol, which is a major component of fungal cell membranes. The compound has been the subject of extensive scientific research due to its potential applications in the fields of medicine, agriculture, and biotechnology.
Wissenschaftliche Forschungsanwendungen
Plant Sterol Biosynthesis
4alpha-Methylzymosterol plays a pivotal role in plant sterol biosynthesis. In this process, the conversion of cycloartenol into functional phytosterols necessitates the removal of the two methyl groups at C-4 by an enzymic complex that includes sterol 4alpha-methyl oxidase (SMO). This process is essential for maintaining the proper levels of 4,4-dimethylsterol and 4alpha-methylsterol precursors, crucial components for plant growth and development. Notably, the plant SMO amino acid sequences possess histidine-rich motifs characteristic of membrane-bound non-haem iron oxygenases involved in lipid oxidation. The specific roles of the SMO1 and SMO2 gene families in this biosynthesis pathway have been elucidated through virus-induced gene silencing approaches in Nicotiana benthamiana. These studies underline the distinct biochemical functions of these gene families in controlling sterol levels, highlighting the sophisticated nature of sterol biosynthesis in plants (Darnet & Rahier, 2004).
Enzymological Properties in Yeast
The enzymological properties of 4alpha-methylzymosterol are also significant in yeast sterol biosynthesis. An enzymatic assay specific to measuring sterol 4alpha-methyl oxidase activity in Saccharomyces cerevisiae was developed, using [14C]-4,4-dimethyl-zymosterol as a substrate. This groundbreaking research allowed for the identification of immediate oxidative metabolites of 4,4-dimethyl-zymosterol by yeast 4,4-dimethyl-sterol 4alpha-methyl oxidase (ScSMO). The study also compared the activity of ScSMO with that of maize sterol-C4-methyl oxidases, revealing significant differences in substrate specificity and inhibitor sensitivities. This implies a diversity in the structure of active sites between yeast and plant sterol-4alpha-methyl oxidases, reflecting the distinct sterol biosynthetic pathways in these organisms (Darnet & Rahier, 2003).
Eigenschaften
CAS-Nummer |
7448-03-5 |
|---|---|
Produktname |
4alpha-Methylzymosterol |
Molekularformel |
C28H46O |
Molekulargewicht |
398.7 g/mol |
IUPAC-Name |
(3S,4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h8,19-20,22-24,26,29H,7,9-17H2,1-6H3/t19-,20+,22-,23+,24+,26+,27-,28+/m1/s1 |
InChI-Schlüssel |
FOUJWBXBKVVHCJ-XZNMMJSVSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC=C(C)C)C |
SMILES |
CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCC=C(C)C)C |
Kanonische SMILES |
CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3CCC4C(C)CCC=C(C)C)C |
Physikalische Beschreibung |
Solid |
Synonyme |
4α-Methyl-Δ8,24-cholestenol; 4α-Methyl-5α-cholesta-8(9),24-dien-3β-ol; (3β,4α,5α)-4-Methyl-cholesta-8,24-dien-3-ol; 4α-Methyl-Δ8,24-cholestenol; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



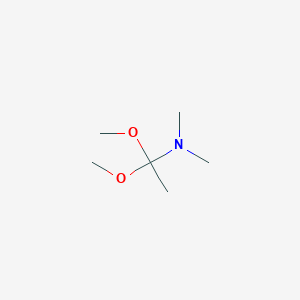
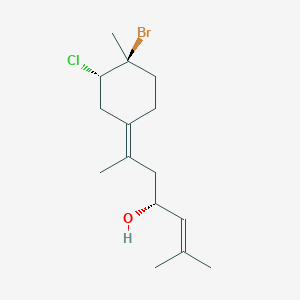
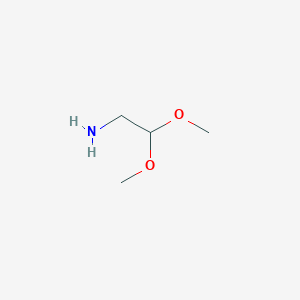

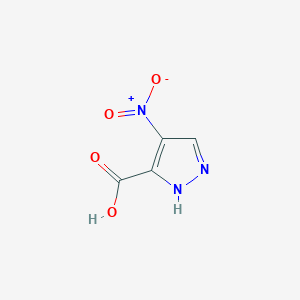
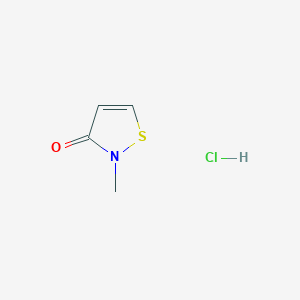
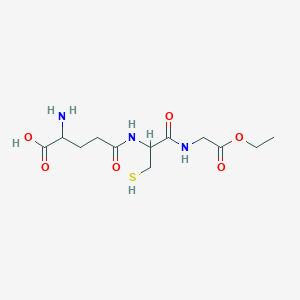
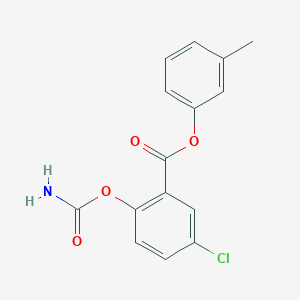
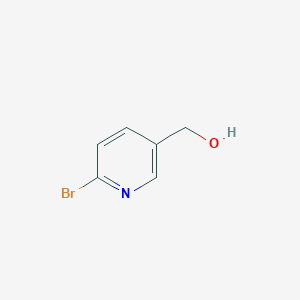
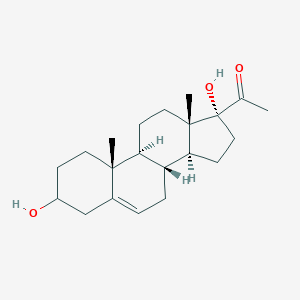
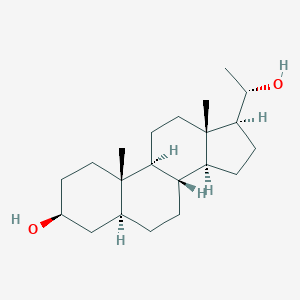
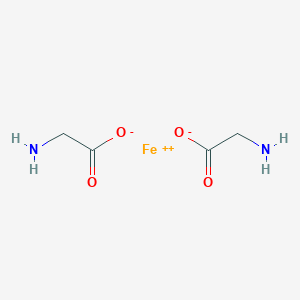
![2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B45237.png)
